4-Hydroxypent-3-en-2-one silver

Description

Significance of Metal β-Diketonate Complexes in Chemical Research

Metal β-diketonate complexes are a cornerstone of coordination chemistry, valued for their stability, volatility, and solubility in organic solvents. These properties have led to their widespread use in various domains of chemical research. They are particularly prominent as precursors in materials science for techniques like Chemical Vapor Deposition (CVD), enabling the fabrication of thin films and nanostructures. acs.orgamericanelements.com Furthermore, these complexes are extensively used as catalysts and catalytic reagents in a multitude of organic syntheses. americanelements.com Their utility also extends to the synthesis of metal and metal oxide nanoparticles, highlighting their importance in nanotechnology. In addition to these applications, certain metal β-diketonate complexes have been investigated for their potential as NMR shift reagents.

Overview of 4-Hydroxypent-3-en-2-one (Acetylacetone) as a Chelating Ligand

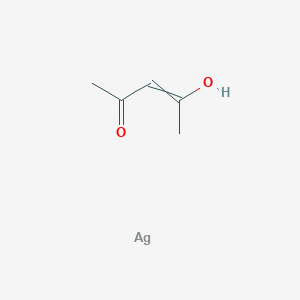

4-Hydroxypent-3-en-2-one is the enol tautomer of acetylacetone (B45752) (2,4-pentanedione), an organic compound classified as a β-diketone. In solution, acetylacetone exists in a tautomeric equilibrium between the keto and enol forms. The deprotonated enol form, the acetylacetonate (B107027) anion (acac), acts as a powerful chelating ligand.

The acetylacetonate anion is a bidentate ligand, meaning it binds to a central metal atom through two of its atoms, in this case, both oxygen atoms. This coordination results in the formation of a stable six-membered chelate ring. The negative charge in the acetylacetonate anion is delocalized over the oxygen and carbon atoms within this ring, which contributes to the stability of the resulting metal complex. The chelate effect, where a polydentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is strong with acetylacetonate, often allowing for the formation of the complex without the need for an added base.

Academic Relevance of 4-Hydroxypent-3-en-2-one Silver within Organometallic and Coordination Chemistry

Within the vast landscape of organometallic and coordination chemistry, this compound, or silver acetylacetonate (Ag(acac)), is of considerable academic interest. Its relevance stems from its role as a precursor and a building block in the synthesis of more complex chemical structures.

Precursor for Silver-Based Materials: Silver acetylacetonate is a well-established precursor for the synthesis of silver nanoparticles and for the deposition of silver thin films via CVD. samaterials.com Its moderate solubility in organic solvents and its ability to decompose at relatively low temperatures make it a suitable candidate for these applications. samaterials.com Research has shown that the thermal stability of silver acetylacetonate, which can be low, can be enhanced when mixed with other metal acetylacetonates (B15086760), such as platinum(II) acetylacetonate. iaea.orgresearchgate.net Studies on the thermal co-decomposition of silver acetylacetonate with other metal complexes have revealed the formation of bimetallic and composite materials. iaea.org

Coordination Polymers and Structural Diversity: A significant aspect of the academic relevance of silver(I) β-diketonates, including silver acetylacetonate, is their propensity to form coordination polymers. Due to the coordination unsaturation of the {Ag(L)} fragment, pristine silver β-diketonates often exhibit polymeric structures. These can be one-, two-, or three-dimensional networks, and their structures can be influenced by the presence of co-ligands or even solvent molecules. mdpi.comresearchgate.net The study of these coordination polymers is crucial for understanding structure-property relationships and for the rational design of new functional materials. While the crystal structure of the simple Ag(acac) is not as commonly reported as its fluorinated analogues, the principles of its coordination are derived from the extensive studies on related silver(I) β-diketonate complexes. These studies show that the β-diketonate ligand can coordinate to the silver(I) center not only through the oxygen atoms but also sometimes through the central carbon atom, leading to a rich structural chemistry. mdpi.com

Compound Data

Below are tables summarizing key information for the compounds discussed in this article.

Table 1: Compound Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | (Z)-4-hydroxypent-3-en-2-one;silver | 15525-64-1 | C₅H₇AgO₂ |

| Acetylacetone | Pentane-2,4-dione | 123-54-6 | C₅H₈O₂ |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8AgO2 |

|---|---|

Molecular Weight |

207.98 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;silver |

InChI |

InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3; |

InChI Key |

LEUOXKLUFCTIIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.[Ag] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxypent 3 En 2 One Silver

The synthesis of 4-Hydroxypent-3-en-2-one silver, more commonly known as silver acetylacetonate (B107027) (Ag(acac)), involves a two-fold process: the preparation of the ligand, 4-hydroxypent-3-en-2-one (the enol form of acetylacetone), followed by its complexation with a silver precursor.

Structural Elucidation and Advanced Characterization of 4 Hydroxypent 3 En 2 One Silver Complexes

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are fundamental in defining the structural attributes of silver(I) acetylacetonate (B107027). These techniques provide a window into the coordination between the silver metal center and the organic ligand, the electronic transitions that govern its optical properties, and the precise environment of the ligand's atoms.

Infrared (IR) Spectroscopy for Ligand-Metal Coordination Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the acetylacetonate (acac) ligand to the silver ion. The enolic form of the free acetylacetone (B45752) ligand exhibits characteristic vibrational bands which experience noticeable shifts upon the formation of a metal complex. The coordination to silver primarily occurs through the two oxygen atoms of the ligand. americanelements.com

The IR spectra of silver(I) β-diketonate complexes show several key series of bands. mdpi.com A crucial region for analysis is between 1700 cm⁻¹ and 1400 cm⁻¹, where the C=O and C=C stretching vibrations of the chelate ring are observed. In the free ligand, these bands appear at different frequencies, but upon coordination to a metal, they shift, indicating the delocalization of π-electrons within the newly formed six-membered ring. For instance, the strong bands associated with C=O and C=C stretching modes are typically found in the 1640–1518 cm⁻¹ region for silver β-diketonates. mdpi.com Vibrations corresponding to the metal-oxygen (Ag-O) bond are generally observed at lower frequencies, often below 700 cm⁻¹. researchgate.net

| Vibrational Mode | Free Acetylacetone (acacH) Approximate Frequency (cm⁻¹) | Silver(I) Acetylacetonate (Ag(acac)) Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(C=O) / ν(C=C) | ~1625 | 1640–1518 | mdpi.comresearchgate.net |

| δ(CH) | ~937 | Shifts upon coordination | researchgate.net |

| ν(Ag-O) | N/A | <700 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the 4-Hydroxypent-3-en-2-one silver complex. The silver(I) ion has a completely filled d-orbital (d¹⁰ configuration), which means that d-d electronic transitions, common in many transition metal complexes, are not possible. reddit.com

Consequently, the absorption bands observed in the UV-Vis spectrum of silver(I) acetylacetonate are primarily attributed to two other types of transitions:

Ligand-centered (π → π) transitions:* These are high-intensity absorptions originating within the acetylacetonate ligand itself. The chelation to the metal ion can cause a shift in the energy of these transitions compared to the free ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These transitions involve the transfer of an electron from a filled 4d orbital of the silver ion to an empty π* orbital of the acetylacetonate ligand. reddit.com

Studies on related silver(I) β-diketonate complexes have shown that the binding energies of the metal d-orbitals are a key factor, with silver's 4d orbitals having a higher binding energy (lower in energy) than copper's 3d orbitals in analogous compounds. acs.org The UV-Vis spectrum of acetylacetone itself shows a maximum absorption (λmax) that shifts upon complexation with a metal ion. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| π → π | <300 | Intra-ligand transition within the acetylacetonate moiety. | reddit.comresearchgate.net |

| MLCT (Ag → acac) | >300 | Charge transfer from the silver 4d orbitals to the ligand's π orbitals. | reddit.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the ligand's environment in solution. As a d¹⁰ complex, silver(I) acetylacetonate is diamagnetic, resulting in sharp, well-resolved NMR spectra. magritek.com

In the ¹H NMR spectrum, the coordination of the acetylacetonate ligand to silver is confirmed by the disappearance of the signal from the enolic hydroxyl (-OH) proton, which is typically seen in the free ligand. mdpi.com The signal for the methine proton (Cα–H) of the ligand experiences a slight shift, often to a higher field, upon complexation with silver. mdpi.com The methyl protons also show a single, sharp resonance, indicating that the two methyl groups are chemically equivalent in the complex.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl, methine, and carbonyl carbons, with their chemical shifts being sensitive to the coordination with the silver ion.

| Proton Type | Free Acetylacetone (Enol Form) (ppm) | Silver(I) Acetylacetonate (ppm) | Reference |

|---|---|---|---|

| Methyl (CH₃) | ~2.0 | Slightly shifted from free ligand | azom.comresearchgate.net |

| Methine (CH) | ~5.5 | Slightly upfield shift compared to free ligand | mdpi.comazom.com |

| Enolic (OH) | ~15.5 (very broad) | Absent | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to silver spin states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The most common oxidation state for silver in this complex is Ag(I), which has a [Kr]4d¹⁰ electron configuration. researchgate.net With all its electrons paired, the Ag(I) ion is diamagnetic and therefore EPR-silent.

EPR spectroscopy would only become relevant if the complex contained paramagnetic silver centers, such as Ag(II) (a d⁹ ion) or Ag(0) (a d¹⁰s¹ configuration). researchgate.netacs.org Such species are not typically present in standard preparations of silver(I) acetylacetonate but could potentially be generated through redox reactions or irradiation. researchgate.netrsc.org Therefore, while EPR is a crucial tool for studying paramagnetic silver species, it is not generally applicable for the routine characterization of the diamagnetic this compound(I) complex. acs.org

X-ray Diffraction Studies for Solid-State Molecular Structure

These studies reveal that silver(I) β-diketonate complexes often form coordination polymers rather than discrete monomeric units. The structural organization can vary significantly depending on the ligand's substituents and the presence of solvent molecules. mdpi.com Key structural possibilities include:

Varied Coordination Modes: The acetylacetonate ligand can coordinate to the silver ion not only through its two oxygen atoms but also potentially through its central methine carbon atom (Cα). mdpi.com

Polymeric Structures: Silver centers can be bridged by the ligands to form 1D, 2D, or 3D polymeric networks.

XRD powder patterns of materials derived from silver acetylacetonate, such as silver nanoparticles, typically show a face-centered cubic (FCC) structure, with characteristic diffraction peaks corresponding to the (111), (200), (220), and (311) planes. nih.govarxiv.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | materialsproject.org |

| Space Group | Fm-3m | materialsproject.org |

| Lattice Parameter (a) | 4.10 Å | materialsproject.org |

| Characteristic XRD Peaks (2θ) | (111), (200), (220), (311) | nih.govarxiv.org |

Elemental Composition Analysis

Elemental analysis provides the percentage composition of each element in the compound, confirming its empirical and molecular formula. For this compound, the molecular formula is C₅H₇AgO₂. americanelements.comsigmaaldrich.com Based on a molecular weight of approximately 206.98 g/mol , the elemental composition can be calculated. nih.gov This analysis is fundamental to verifying the purity and stoichiometry of a synthesized sample.

| Element | Symbol | Atomic Weight (g/mol) | Percentage by Mass (%) | Reference |

|---|---|---|---|---|

| Silver | Ag | 107.87 | 52.12% | nih.gov |

| Carbon | C | 12.01 | 29.01% | nih.gov |

| Hydrogen | H | 1.008 | 3.41% | nih.gov |

| Oxygen | O | 16.00 | 15.46% | nih.gov |

Mass Spectrometric Investigations of Complex Integrity

Mass spectrometry serves as a critical analytical technique for assessing the integrity and stability of organometallic complexes like this compound, also known as silver(I) acetylacetonate (Ag(acac)). These investigations are crucial for understanding the gas-phase behavior of the complex, which is particularly relevant for applications such as chemical vapor deposition where the precursor's volatility and fragmentation patterns are key parameters. However, detailed mass spectrometric studies, especially those employing soft ionization techniques like electrospray ionization (ESI-MS), on this compound are not extensively documented in publicly accessible literature.

The analysis of silver β-diketonates can be challenging due to their tendency to undergo thermal decomposition or fragmentation in the mass spectrometer. The stability of the molecular ion and the subsequent fragmentation pathways provide valuable insights into the strength of the metal-ligand bond and the intrinsic stability of the ligand itself.

While specific experimental ESI-MS or MALDI-MS data for this compound is scarce, the fragmentation behavior can be inferred from the general principles of mass spectrometry of metal acetylacetonate complexes and related compounds. Typically, the mass spectrum would be expected to show a molecular ion peak, [Ag(C₅H₇O₂)]⁺, and several characteristic fragment ions resulting from the cleavage of the ligand or the loss of the entire ligand.

Expected Fragmentation Pathways:

In a hypothetical mass spectrometric analysis, the fragmentation of the this compound complex could proceed through several pathways. The primary fragmentation would likely involve the cleavage of the silver-oxygen bonds, leading to the loss of the acetylacetonate ligand. Further fragmentation of the ligand itself would be expected, following patterns observed for ketones and β-dicarbonyl compounds. miamioh.edulibretexts.org

Key fragmentation reactions in mass spectrometry include alpha-cleavage (cleavage of a bond adjacent to a functional group) and rearrangement reactions. wikipedia.org For the acetylacetonate ligand, fragmentation would likely involve the loss of methyl (•CH₃) or acetyl (•CH₂C(O)CH₃) radicals.

A study on the thermal decomposition of various metal acetylacetonates (B15086760) using mass spectrometry revealed that the primary gaseous products are acetone (B3395972) and carbon dioxide, indicating the breakdown of the ligand structure at elevated temperatures. researchgate.net Although this study focused on thermal decomposition rather than ionization-induced fragmentation, it provides insight into the potential instability of the acetylacetonate ligand under energetic conditions.

The table below outlines a hypothetical set of major ions that could be observed in the mass spectrum of this compound, based on the structure of the complex and general fragmentation rules.

Hypothetical Mass Spectrometric Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Identity | Formula | Remarks |

| 206/208 | Molecular Ion | [Ag(C₅H₇O₂)]⁺ | The two peaks represent the isotopic distribution of silver (¹⁰⁷Ag and ¹⁰⁹Ag). |

| 107/109 | Silver Ion | [Ag]⁺ | Resulting from the complete loss of the acetylacetonate ligand. |

| 100 | Acetylacetonate Radical Cation | [C₅H₈O₂]⁺• | The free ligand radical cation. |

| 85 | Acylium Ion | [C₄H₅O₂]⁺ | Loss of a methyl radical (•CH₃) from the ligand. |

| 43 | Acetyl Cation | [C₂H₃O]⁺ | A common fragment from compounds containing an acetyl group. |

It is important to emphasize that the above table is a theoretical representation. The actual observed fragments and their relative intensities would depend on the specific mass spectrometric conditions used, such as the ionization method (e.g., ESI, MALDI, EI) and the collision energy in tandem mass spectrometry (MS/MS) experiments. Further experimental research is required to fully characterize the mass spectrometric behavior and confirm the fragmentation pathways of this compound complexes.

Coordination Chemistry of 4 Hydroxypent 3 En 2 One Silver Systems

Ligand Tautomerism and its Impact on Coordination

4-Hydroxypent-3-en-2-one is the enolic form of acetylacetone (B45752) (2,4-pentanedione), existing in a tautomeric equilibrium with its keto form. wikipedia.orgresearchgate.net In solution, the two tautomers rapidly interconvert, though the enol form is generally favored, particularly in nonpolar solvents, due to the stabilizing effect of an intramolecular hydrogen bond. wikipedia.orgresearchgate.net Deprotonation of the enol form in the presence of a base yields the acetylacetonate (B107027) (acac) anion. azom.commagritek.com

This tautomerism is fundamental to its coordination behavior. The deprotonated enolate form readily coordinates to metal ions, including silver(I). The coordination of the acetylacetonate ligand to a silver center is confirmed by spectroscopic methods, such as NMR, which show the absence of the characteristic OH-group resonance of the free ligand's enol form. nih.gov The delocalization of the negative charge across the oxygen-carbon-oxygen framework of the acetylacetonate anion contributes to the stability of the resulting metal complexes. wikipedia.org

Chelation Modes and Metal-Ligand Bonding Nature

The acetylacetonate ligand exhibits versatility in its coordination to metal centers, a key factor in the structural diversity of its silver complexes.

Enolate Coordination to Silver(I)

The most common coordination mode for the acetylacetonate ligand is as a bidentate chelating agent, where both oxygen atoms bind to the silver(I) ion to form a stable six-membered ring. wikipedia.orgmocvd-precursor-encyclopedia.de However, silver(I) β-diketonate complexes are known for their structural variety, which arises from different modes of ligand coordination, including bonding through the central methine carbon atom (Cα) in addition to the oxygen atoms. nih.gov This can lead to the formation of coordination polymers with complex three-dimensional frameworks, often involving Ag–O chelation, Ag–Cα bonds, and even argentophilic (Ag-Ag) interactions. nih.govnih.gov

In some instances, the acetylacetonate ligand can act as a bridging ligand, connecting multiple silver centers. For example, β-diketonate ligands in certain silver complexes have been observed to adopt a µ3-κ¹:κ¹:κ² chelate-bridging function, bonding through one carbon and two oxygen atoms. nih.gov Another observed mode is a µ2-κ¹:κ² chelate-bridging function, utilizing only the oxygen atoms. nih.gov

Influence of Other Potential Donor Atoms in Modified Ligands

The introduction of additional donor atoms into the β-diketonate ligand structure can significantly alter the coordination chemistry. For instance, in modified ligands like 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones, which are also β-diketones, the presence of a nitrogen atom in the pyrazole (B372694) ring provides an additional coordination site. nih.gov In one documented case, this type of ligand links successive silver(I) atoms by coordinating through both the unsubstituted nitrogen and a pyrazolon-ate oxygen, forming a one-dimensional polymer. nih.gov The presence of an additional donor atom, such as an ether oxygen in a substituent, can also influence the structure by coordinating to the silver center. nih.gov

Stoichiometric Relationships within Silver-Ligand Complexes

The stoichiometry of silver-ligand complexes plays a crucial role in determining their structure, although it is not the sole determining factor. mdpi.com Complexes with varying metal-to-ligand ratios have been synthesized and structurally characterized.

For instance, the reaction of silver(I) salts with β-diketones can yield complexes with different stoichiometries depending on the reaction conditions and the presence of other ligands. Common stoichiometries for metal acetylacetonate complexes are M(acac)₂ and M(acac)₃ for divalent and trivalent metals, respectively. wikipedia.org In the case of silver(I), complexes with a 1:1 metal-to-ligand ratio are common, often forming polymeric structures. nih.govnih.gov

The presence of ancillary ligands, such as acetonitrile (B52724) or toluene (B28343), can lead to the formation of adducts with specific stoichiometries, for example, [Ag₂(L)₂(Q)]∞ (where L is the β-diketonate and Q is the solvent molecule). mdpi.com The synthesis of silver(I) complexes with α-aminophosphonate ligands has also demonstrated that the final composition and structure, such as binuclear or tetranuclear complexes, are dependent on the metal-to-ligand ratio used in the synthesis. nih.gov

Table 1: Examples of Stoichiometries in Silver(I) β-Diketonate Complexes

| Complex Formula | Stoichiometry (Ag:Ligand:Other) | Structural Features | Reference |

| [Ag(tfac)]∞ | 1:1:0 | 3D coordination framework | nih.govnih.gov |

| [Ag₂(pfpac)₂(CH₃CN)]∞ | 2:2:1 | Chain coordination polymer | researchgate.net |

| [Ag₂(L)₂(toluene)]∞ | 2:2:1 | 1D double chains | mdpi.com |

| [Ag₄(hfac)₄(THF)₂]∞ | 4:4:2 | Polymeric with tetrametallic subunits | researchgate.net |

| [Ag(L)(PPh₃)₂] | 1:1:2 | Tetrahedral geometry | nih.gov |

Note: L represents a β-diketonate ligand.

Geometric Configurations and Structural Isomerism

The coordination geometry around the silver(I) center and the potential for isomerism are key aspects of these systems. Geometric isomers are compounds with the same chemical formula but different spatial arrangements of the ligands. libretexts.orglibretexts.org

In silver(I) β-diketonate complexes, the geometry around the silver atom can vary. For example, in complexes with ancillary phosphine (B1218219) ligands, such as [Ag(L)(PPh₃)₂], the silver(I) ion can adopt a tetrahedral geometry. nih.gov In contrast, a nearly linear coordination has been observed in the dimeric complex [Ag₂(L)₂]. nih.gov Trigonal planar geometries are also known for silver(I) complexes. researchgate.netlibretexts.org

For square planar and octahedral complexes, cis-trans isomerism is a common phenomenon, where ligands can be arranged adjacent (cis) or opposite (trans) to each other. libretexts.orglibretexts.org While less common for the typically lower coordination numbers of Ag(I), the principles of geometric isomerism are important in understanding the potential structures of more complex or higher-coordinate silver systems. For octahedral complexes with three identical ligands, facial (fac) and meridional (mer) isomers can exist, describing the arrangement of the three ligands on one face or in a plane bisecting the octahedron, respectively. libretexts.org

The specific geometric configuration adopted by a silver-acetylacetonate complex is influenced by factors such as the steric bulk of the substituents on the ligand and the nature of any ancillary ligands present.

Influence of Ancillary Ligands on Silver(I) Coordination Environment

Ancillary, or auxiliary, ligands play a significant role in modifying the coordination environment of the silver(I) ion in acetylacetonate complexes. researchgate.netscite.ai These ligands can be neutral molecules like solvents (e.g., acetonitrile, toluene) or other donor ligands (e.g., phosphines, amines). nih.govnih.govmdpi.com

The introduction of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), can lead to the formation of discrete molecular complexes rather than extended polymers. nih.govnih.gov In [Ag(L)(PPh₃)₂], the two phosphine ligands complete the coordination sphere of the silver ion, resulting in a tetrahedral complex. nih.gov Similarly, nitrogen-containing ligands like N,N,N'-trimethylethylenediamine can also form stable complexes with silver(I) acetylacetonates (B15086760). nih.gov

The choice of ancillary ligand can thus be used as a tool to tune the structural properties of silver(I) β-diketonate systems, providing access to a wide range of molecular and supramolecular architectures.

Solution-Phase Equilibrium and Stability Studies

The solution-phase behavior of 4-hydroxypent-3-en-2-one silver, commonly known as silver(I) acetylacetonate (Ag(acac)), is characterized by a complex interplay of equilibria and limited stability. Unlike many other transition metal acetylacetonate complexes, the silver(I) analogue is notably unstable, which presents challenges for its detailed solution-phase characterization.

Research indicates that silver(I) acetylacetonate has a tendency to degrade, with the deposition of metallic silver. mocvd-precursor-encyclopedia.de This decomposition is accelerated when the compound is in solution, exposed to light, or heated. mocvd-precursor-encyclopedia.demdpi.com Its solubility is poor in water and other solvents like benzene (B151609), ether, and chloroform (B151607), though it is slightly soluble in ethanol. mocvd-precursor-encyclopedia.de More polar O-donor solvents like alcohols and tetrahydrofuran (B95107) (THF) can dissolve the complex more readily, but these solutions may exhibit time-dependent stability, with precipitation of silver or its oxide observed over time, particularly upon heating or exposure to light. mdpi.com

The inherent instability of the simple Ag(acac) complex has led researchers to explore the formation of adducts with auxiliary ligands to enhance its stability and solubility in solution. The addition of Lewis bases such as phosphines, phosphites, alkenes, and nitrogen-donor ligands (e.g., CH₃CN) can stabilize the silver(I) center. mocvd-precursor-encyclopedia.denih.gov For instance, the formation of adducts with triphenylphosphine results in monomeric species in benzene or chloroform solution. mocvd-precursor-encyclopedia.de Similarly, dissolving silver β-diketonates in solvents like acetonitrile or toluene can lead to the formation of adducts upon solvent evaporation. mdpi.com It has been noted that complexes with fluorinated β-diketonate ligands generally exhibit greater thermal stability than their non-fluorinated counterparts like silver(I) acetylacetonate. nih.govmdpi.com

Table 1: Qualitative Stability and Solubility of this compound in Various Solvents

| Solvent Type | Solubility | Solution Stability | Influencing Factors |

|---|---|---|---|

| Water | Insoluble/Slightly Soluble mocvd-precursor-encyclopedia.de | Low; degradation is faster than in solid state mocvd-precursor-encyclopedia.de | Promotes keto form of the ligand wikipedia.org; accelerates decomposition mocvd-precursor-encyclopedia.de |

| Polar O-donor (e.g., Alcohols, THF) | Soluble mdpi.com | Time-dependent; precipitation on heating or light exposure mdpi.com | Solvates the complex, but may not prevent decomposition mdpi.com |

| Nonpolar (e.g., Benzene) | Insoluble mocvd-precursor-encyclopedia.de | N/A | Favors enol form of the free ligand wikipedia.org |

| Nitrogen-donor (e.g., Acetonitrile) | Soluble mdpi.com | Enhanced stability through adduct formation mdpi.comnih.gov | Forms stable adducts like Ag₂(L)₂(Q) mdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silver(I) acetylacetonate |

| Pentane-2,4-dione |

| Silver |

| Silver oxide |

| Tetrahydrofuran |

| Benzene |

| Ether |

| Chloroform |

| Ethanol |

| Acetonitrile |

| Toluene |

Reactivity and Transformation Pathways of 4 Hydroxypent 3 En 2 One Silver

Ligand Exchange Reactions and Transmetalation Processes

The acetylacetonate (B107027) (acac) ligand in silver acetylacetonate is bound to the silver center through its two oxygen atoms, forming a six-membered chelate ring. wikipedia.org However, these Ag-O bonds are relatively labile, allowing the acac ligand to be displaced by other coordinating species. This susceptibility to ligand exchange is a cornerstone of its chemistry, enabling the synthesis of a wide array of other silver complexes.

The general synthesis of metal acetylacetonate complexes often involves the reaction of a metal salt with acetylacetone (B45752), where a base facilitates the deprotonation of the diketone and drives the equilibrium toward the complex. wikipedia.org Conversely, Ag(acac) can serve as a starting material where the acac ligand is substituted. For instance, silver(I) complexes with ligands such as triphenylphosphine (B44618) (PPh₃) or tris(3,5-dimethylpyrazol-1-yl)methane have been synthesized from silver β-diketonates. researchgate.net Similarly, reacting silver(I) β-diketonates with N-donor ligands can lead to the formation of new coordination polymers. nih.gov

A particularly significant application of ligand exchange is in transmetalation processes. Silver complexes, including those with N-heterocyclic carbene (NHC) ligands derived from silver precursors, are effective transmetalating agents for transferring the NHC ligand to other transition metals. A dimeric macrocyclic tetra-NHC silver complex has been used to synthesize monomeric tetra-NHC complexes of various metals, including first-row transition metals that are typically challenging targets for silver transmetalation. rsc.org This process extends the utility of silver compounds beyond the chemistry of silver itself, positioning them as crucial intermediates in the synthesis of other organometallic complexes. rsc.org

Table 1: Examples of Transmetalation from a Silver-NHC Complex

| Target Metal | Resulting Complex Type | Yield |

|---|---|---|

| Chromium | Monomeric Tetra-NHC | Moderate |

| Iron | Monomeric Tetra-NHC | Moderate |

| Cobalt | Monomeric Tetra-NHC | High |

| Gold | Monomeric Tetra-NHC | Moderate |

Data sourced from the abstract of Chemical Science. rsc.org

Redox Chemistry of the Silver Center within the Complex

The silver center in 4-hydroxypent-3-en-2-one silver exists in the +1 oxidation state (Ag(I)). This state is intermediate between the metallic Ag(0) state and the less common Ag(II) or Ag(III) states, making the complex an active participant in redox reactions. The Ag(I) ion is characterized as a soft Lewis-acidic metal cation, which allows it to form stable organometallic complexes with various donor molecules. mdpi.com

The reduction of the Ag(I) center to metallic silver (Ag(0)) is a prominent feature of its reactivity. This transformation is the basis for the synthesis of silver nanoparticles (AgNPs) from Ag(acac) precursors. mdpi.com In some processes, the acetylacetonate ligand itself may play a role in the reduction. For example, silver nanoparticles have been prepared by the reduction of silver oxide with acetylacetone. andrews.edu In other cases, external reducing agents or specific reaction conditions, such as elevated temperatures in the presence of amine ligands, facilitate the reduction of the Ag(I) center to form nanoparticles. mdpi.com

While reduction to Ag(0) is common, the Ag(I) ion can also act as an oxidant for single-electron transfer (SET) processes in certain contexts, a property noted for other silver salts like silver carbonate. mdpi.com The redox potential can be studied using electrochemical methods like cyclic voltammetry. Investigations into related β-diketiminate complexes, which feature a similar ligand structure, have shown that stepwise reduction processes can occur, for instance, from Al(III) to Al(I) via a stable Al(II) intermediate. chemrxiv.org This suggests that the redox chemistry of metal β-diketonate complexes can be complex and may involve discrete single-electron transfer steps.

Thermal Decomposition Mechanisms for Material Deposition

A critical application of silver acetylacetonate is its use as a precursor for the deposition of silver-containing materials, driven by its thermal decomposition. The compound has limited thermal stability, which allows for its conversion to metallic silver at relatively moderate temperatures. researchgate.netresearchgate.net This property is exploited in techniques like chemical vapor deposition (CVD) and in the formulation of conductive inks. researchgate.netamericanelements.com

The decomposition temperature of Ag(acac) has been reported to be just above 70°C, though other sources cite a decomposition point of 100°C. researchgate.netsigmaaldrich.com The thermal stability can be influenced by the presence of other compounds; for instance, mixing with platinum(II) acetylacetonate or tin(II) hexafluoroacetylacetonate has been shown to increase the thermal stability of Ag(acac). researchgate.net The decomposition pathway ultimately leads to the formation of metallic silver, often in the form of nanoparticles or thin films. nih.govnih.gov Hot-wall CVD experiments using related silver β-diketonato complexes have successfully produced pure silver films at temperatures ranging from 160 to 280°C. acs.org

The co-decomposition of Ag(acac) with other metal chelates can yield complex composite materials containing crystalline phases such as Ag, SnO₂, and various silver-tin alloys. researchgate.net

Table 2: Decomposition Temperatures of Silver Acetylacetonate and Related Compounds

| Compound | Condition | Decomposition/Deposition Temperature (°C) | Product |

|---|---|---|---|

| Silver Acetylacetonate | Heating | > 70 | Metallic Silver |

| Silver Acetylacetonate | Melting Point (Decomposition) | 100 | Metallic Silver |

| (hfac)Ag(VTES) | Hot-Wall CVD | 160 - 280 | Pure Silver Film |

| Silver(I) trifluoroacetylacetonate | Thermal Analysis (in Helium) | Not specified | Metallic Silver |

Data sourced from ResearchGate, Sigma-Aldrich, and ACS Publications. nih.govresearchgate.netsigmaaldrich.comacs.org

Reactions with Organic Substrates in Synthetic Processes

Silver acetylacetonate is a valuable reagent in organic synthesis, primarily serving as a soluble source of catalytically active Ag(I) ions or as a precursor for silver-based materials. americanelements.com Its solubility in organic solvents makes it a preferred choice over inorganic silver salts in many non-aqueous reaction systems. americanelements.com

A major synthetic application is the preparation of silver nanoparticles (AgNPs). mdpi.com The controlled synthesis of AgNPs can be achieved by heating Ag(acac) in the presence of stabilizing agents, such as multivalent amine ligands. mdpi.com The reaction temperature and the nature of the ligand can be used to control the growth kinetics, size, and shape of the resulting nanoparticles. mdpi.com

Beyond nanoparticle synthesis, the Ag(I) ion from precursors like Ag(acac) exhibits significant reactivity with specific organic functional groups. Silver salts are known to be excellent catalysts for reactions involving alkynes due to the high affinity of the soft Ag(I) cation for the π-system of the carbon-carbon triple bond. mdpi.com This interaction facilitates the formation of silver acetylide intermediates through the activation of terminal C-H bonds. mdpi.comrsc.org These silver acetylides are versatile nucleophiles that can participate in a variety of subsequent transformations, including cross-coupling and cycloaddition reactions, to form complex organic frameworks. mdpi.comrsc.org While many of these reactions are reported with silver salts like Ag₂CO₃, the underlying principle of silver's alkynophilicity is fundamental to the reactivity of the Ag(I) ion provided by Ag(acac). mdpi.com

Theoretical and Computational Investigations of 4 Hydroxypent 3 En 2 One Silver

Electronic Structure Calculations (e.g., DFT) for Bonding and Stability

Density Functional Theory (DFT) has become an indispensable tool for examining the electronic structure of organometallic complexes, providing detailed information about bonding and stability. researchgate.net For 4-hydroxypent-3-en-2-one silver, DFT calculations can elucidate the nature of the interaction between the silver ion (Ag⁺) and the 4-hydroxypent-3-en-2-one ligand, which is the enol form of acetylacetone (B45752).

The bonding in silver(I) β-diketonates is multifaceted, involving not only the expected chelation by the oxygen atoms but also potential interactions with the central carbon atom (Cα) of the β-diketonate backbone, and even argentophilic (Ag-Ag) interactions in polymeric structures. mdpi.com DFT calculations can quantify the strength and nature of these bonds. For instance, in related silver β-diketonate complexes, the coordination of the ligand to the silver center leads to observable shifts in NMR spectra, which can be correlated with calculated electronic changes. mdpi.com

The stability of the this compound complex can be assessed by calculating its formation energy and comparing it to related structures. DFT can be used to model different potential isomers and coordination modes to determine the most energetically favorable configuration. For example, studies on similar gold(I) β-diketonato complexes have used DFT to compare the stability of O,O-chelated isomers versus α-C-bonded isomers, finding that the relative stability can be influenced by the substituents on the β-diketonate ligand. acs.org A similar approach for this compound would involve comparing the energy of the classic bidentate coordination with other possible bonding arrangements.

Furthermore, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding the complex's reactivity. The HOMO-LUMO gap provides an indication of the chemical stability and reactivity of the molecule. DFT calculations on silver ions interacting with amino acids have shown that the silver ion tends to interact with electron-rich sites, and the resulting complexes are stabilized, as indicated by negative Gibbs free energies of interaction. nih.gov A similar analysis for this compound would likely show a significant stabilization of the complex due to the coordination of the electron-donating oxygen atoms of the ligand to the silver ion.

Table 1: Representative Calculated Electronic Properties for a Model Silver β-Diketonate Complex

| Property | Calculated Value | Significance |

| Ag-O Bond Distance | ~2.2 - 2.4 Å | Indicates the strength of the coordinate bond. |

| C-O Bond Length | ~1.28 Å | Longer than a typical C=O double bond, indicating delocalization. |

| C-C Bond Length (in ring) | ~1.40 Å | Suggests a delocalized π-system within the chelate ring. |

| HOMO-LUMO Gap | ~4-5 eV | Reflects the electronic stability and potential for electronic transitions. |

| Mulliken Charge on Ag | +0.6 to +0.8 | Shows partial charge transfer from the ligand to the metal center. |

Note: The values in this table are illustrative and based on typical findings for silver β-diketonate complexes from computational studies. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Signatures

Computational chemistry is highly effective in predicting spectroscopic properties, which can then be used to interpret experimental data or to guide the characterization of new compounds. For this compound, theoretical calculations can predict key spectroscopic signatures.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. vu.nl The calculations can identify the electronic transitions responsible for the observed absorption bands. For silver β-diketonate complexes, these transitions often involve metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) as well as intra-ligand π-π* transitions. The specific energies and intensities of these transitions are sensitive to the coordination environment of the silver ion and the substituents on the ligand. vu.nl

Vibrational spectroscopy (Infrared and Raman) is another area where computational predictions are valuable. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the peaks in an experimental spectrum to specific molecular motions. For this compound, key vibrational modes would include the Ag-O stretching frequencies, as well as the C=O and C=C stretching modes within the chelate ring. The coordination to silver is expected to cause a red-shift in the C=O stretching frequency compared to the free ligand, which is a hallmark of β-diketonate metal complexes.

NMR spectroscopy is also amenable to computational prediction. By calculating the magnetic shielding tensors, it is possible to predict the chemical shifts of the protons and carbons in the complex. This is particularly useful for confirming the structure of the complex in solution. For instance, the chemical shift of the Cα-H proton is sensitive to the coordination environment and can be used to distinguish between different isomers or to confirm the presence of a metal-ligand bond. mdpi.com

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution. aps.org MD simulations can provide insights into the solvation of this compound, its aggregation behavior, and its interactions with other molecules in the solution. rsc.org

An MD simulation of this compound in a solvent like water or an organic solvent would reveal the structure of the solvation shell around the complex. aps.org The simulation can show how solvent molecules arrange themselves around the complex and can calculate properties like the radial distribution function to quantify the solvent structure. researchgate.net This is important because the solvent can play a significant role in the stability and reactivity of the complex. mdpi.com

MD simulations can also be used to study the dynamics of the complex itself, such as conformational changes or ligand exchange processes. For example, if the β-diketonate ligand is flexible, MD can explore the different conformations it can adopt and the timescale of these changes. Furthermore, MD simulations are instrumental in studying the aggregation of metal complexes, which is particularly relevant for silver compounds that are known to form nanoparticles. rsc.orgresearchgate.net Simulations can show how individual molecules of this compound might interact with each other in solution, potentially leading to the formation of dimers, oligomers, or even larger clusters. umich.edu

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Information Gained |

| Solvation Shell Structure | Preferred orientation and number of solvent molecules around the complex. |

| Radial Distribution Functions | Quantitative measure of the distance and arrangement of solvent molecules. |

| Diffusion Coefficient | How fast the complex moves through the solution. |

| Aggregation Behavior | Tendency of the complex to form dimers or larger aggregates. |

| Ligand Dynamics | Flexibility and conformational changes of the 4-hydroxypent-3-en-2-one ligand. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. mdpi.com For this compound, computational methods can be used to explore its potential reactivity in various chemical transformations.

One area of interest is the thermal decomposition of the complex, which is a common method for producing metallic silver films or nanoparticles. mdpi.com Computational modeling can elucidate the pathway of this decomposition, identifying the initial bond-breaking steps and the subsequent reactions that lead to the formation of metallic silver.

For example, in the silver-catalyzed azide-alkyne cycloaddition (AgAAC) reaction, computational studies have shown that silver(I) coordinates to the alkyne, making it more susceptible to nucleophilic attack by the azide. mdpi.com A similar mechanistic investigation for a reaction catalyzed by this compound would involve identifying the active catalytic species and mapping out the energetic landscape of the reaction pathway.

Advanced Applications in Chemical Sciences Excluding Biological/clinical

Catalysis and Organometallic Transformations

The compound serves as a key ingredient in modern catalysis, primarily as a precursor to catalytically active species rather than a direct catalyst in its initial state.

Silver acetylacetonate (B107027) is recognized as a catalytic reagent and precursor for catalysts used in various organic synthesis reactions. americanelements.comyoutube.com It is frequently employed to generate silver nanoparticles (AgNPs), which are the true catalytic entities in many reactions. nih.govwikipedia.org Silver nanoparticles are noted for their catalytic activity in a range of organic transformations. nih.gov The acetylacetonate ligand facilitates the compound's solubility in organic solvents, allowing for its use in non-aqueous reaction media common in organic synthesis. americanelements.comyoutube.com

While metal acetylacetonates (B15086760) of other metals like iron, nickel, and calcium are used as catalysts in processes like plastic photodegradation, polymerization, and transesterification, silver acetylacetonate's primary catalytic role is often realized after its transformation into metallic silver species. sigmaaldrich.com

A principal application of 4-Hydroxypent-3-en-2-one silver is as a precursor for synthesizing heterogeneous catalysts. youtube.com Heterogeneous catalysis is a cornerstone of industrial chemistry, where the catalyst is in a different phase from the reactants.

The compound is thermally decomposed to produce silver nanoparticles, which can then be deposited on solid supports to create robust heterogeneous catalysts. youtube.comwikipedia.org This method is used to prepare silver-impregnated nanocrystalline metal oxides, such as aluminum oxide, which have specialized catalytic applications. sigmaaldrich.com The synthesis of silver nanoparticles from precursors like silver acetylacetonate is a well-established route to forming these catalytically active materials. nih.govyoutube.com These silver nanoparticle-based catalysts are valuable in various fields, including electronics and optoelectronics. wikipedia.orgwikipedia.org

| Precursor Compound | Resulting Catalyst | Application Area | Reference |

|---|---|---|---|

| Silver Acetylacetonate (Ag(acac)) | Silver Nanoparticles (AgNPs) | Organic Synthesis, Electronics, Optoelectronics | nih.govwikipedia.org |

| Silver Acetylacetonate (Ag(acac)) | Silver-impregnated nanocrystalline metal oxides | Specialized Catalysis | sigmaaldrich.com |

| Silver Acetylacetonate (Ag(acac)) | Silver-based catalysts | Surface-Enhanced Raman Spectroscopy | youtube.comwikipedia.org |

Detailed mechanistic studies for catalytic cycles where this compound is the primary and sole catalyst are not extensively documented in the literature. More commonly, the compound acts as a precursor or a co-catalyst.

In many catalytic systems, particularly in C-H activation reactions, silver salts play a crucial role as additives. nih.gov For instance, in palladium-catalyzed or iridium-catalyzed reactions, a silver salt is often required to generate the catalytically active species. nih.gov The silver compound, such as a silver carbonate or AgSbF₆, facilitates the catalytic turnover by acting as an oxidant or a halide scavenger, enabling the primary metal catalyst (e.g., palladium or iridium) to be regenerated and re-enter the catalytic cycle. nih.govwikipedia.org

When silver acetylacetonate is used to form silver nanoparticles for heterogeneous catalysis, the mechanism involves the adsorption of reactants onto the surface of the silver nanoparticles. The high surface-to-volume ratio of the nanoparticles provides numerous active sites for catalysis. The catalytic process in these cases is a surface phenomenon, distinct from the discrete molecular steps of a homogeneous catalytic cycle.

Therefore, the mechanistic role of silver acetylacetonate is typically one of the following:

Precursor: It decomposes to form catalytically active silver(0) nanoparticles.

Co-catalyst/Additive: It facilitates the catalytic cycle of a primary transition metal catalyst (like palladium) by acting as an oxidant or abstracting ligands. nih.gov

Materials Science and Advanced Materials Development

In materials science, this compound is a valuable precursor for creating silver-containing thin films and nanomaterials due to its solubility and thermal properties.

Silver acetylacetonate and its derivatives are used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) to produce thin films of silver. americanelements.com MOCVD is a technique that involves delivering a volatile metal-organic precursor onto a heated substrate, where it decomposes to leave a high-purity film.

While simple silver acetylacetonate can be used, it often requires specific vaporization techniques. To improve volatility and stability, Lewis-base adducted silver(I) β-diketonates are often synthesized. For instance, complexes like Ag(acac) with phosphines (e.g., PPh₃) have been developed as improved CVD precursors. The use of fluorinated acetylacetonate ligands can also enhance the volatility and thermal stability required for CVD processes. A technique known as pulsed spray evaporation CVD (PSE-CVD) utilizes solutions of metal acetylacetonates in alcohols, where the alcohol acts as both solvent and reducing agent, allowing for metal film deposition without the need for gaseous hydrogen.

| Precursor Type | Deposition Technique | Key Advantage | Reference |

|---|---|---|---|

| Silver β-diketonates (including Ag(acac)) | MOCVD | Used to create thin films of metals and metallic compounds. | |

| Lewis-base adducted Ag(I) β-diketonates | MOCVD | Improved stability and volatility over non-adducted precursors. | |

| Fluorinated Silver β-diketonates | CVD/ALD | Demonstrate ideal thermal stability and volatility for deposition processes. | |

| Ag(acac) in alcohol solution | Pulsed Spray Evaporation (PSE)-CVD | Allows deposition without gaseous hydrogen; precursor is readily soluble. |

Silver acetylacetonate serves as an effective precursor for integrating silver into metal oxide nanostructures and composite materials. sigmaaldrich.com This integration is crucial for developing materials with tailored electronic, optical, or catalytic properties.

The compound is used to create silver-impregnated nanocrystalline metal oxides. sigmaaldrich.com For example, a solvothermal method employs metal acetylacetonate precursors reacting in oxygen-containing solvents to produce nanocrystalline metal oxides. By introducing silver acetylacetonate into this process, silver nanoparticles can be embedded within the metal oxide matrix. This approach is versatile for producing a variety of transition metal oxide nanomaterials. The resulting silver-metal oxide composites are valuable in fields like catalysis and sensor technology, where the interaction between the silver nanoparticles and the oxide support can lead to synergistic effects and enhanced performance.

Fabrication of Carbon Nanostructures (e.g., Nanotubes)

There is currently no available research demonstrating the use of this compound in the fabrication of carbon nanostructures such as nanotubes or fullerenes. Research in this field often involves the use of metal catalysts or precursors to facilitate the growth or functionalization of carbon architectures. For instance, other silver complexes, like silver acetylacetonate, have been utilized as precursors to deposit silver nanoparticles onto multi-walled carbon nanotubes. indiamart.com This process can enhance the electrical and thermal properties of the resulting composite materials. indiamart.com Future studies could explore whether this compound can serve a similar role as a precursor for creating silver-decorated carbon nanostructures, potentially offering advantages in terms of decomposition temperature, solubility, or the morphology of the resulting silver nanoparticles.

Development of Novel Electronic and Optoelectronic Materials

The development of novel electronic and optoelectronic materials often relies on the unique properties of organometallic precursors for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). While there are reports on the use of other silver beta-diketonate complexes for the deposition of metallic silver coatings, no such applications have been cited for this compound. unict.it The suitability of a precursor for these applications depends on factors like its volatility, stability, and decomposition pathway. Investigation into the physical and chemical properties of this compound would be the first step in determining its potential as a precursor for depositing silver thin films or nanoparticles for electronic and optoelectronic devices.

Advanced Analytical Methodologies and Separation Science

Role in Metal Ion Preconcentration and Extraction Systems

Beta-diketones and their metal complexes are well-known for their application in solvent extraction and preconcentration of metal ions due to their chelating properties. However, there is no specific information available on the use of this compound in such systems. The effectiveness of a chelating agent in these applications is determined by the stability of the formed metal complexes and their solubility in different phases. Future research could assess the stability constants of 4-Hydroxypent-3-en-2-one with various metal ions and the partitioning behavior of these complexes to evaluate their suitability for analytical preconcentration and separation processes.

Applications in Sensing and Detection Systems (as a component or precursor)

The unique optical and electronic properties of silver nanoparticles make them valuable components in chemical sensors and biosensors. These nanoparticles can be synthesized from various silver precursors. While there is no literature describing the use of this compound as a precursor for sensor fabrication, this remains a plausible area of future research. The nature of the capping agent on silver nanoparticles, which could be derived from the 4-Hydroxypent-3-en-2-one ligand, can significantly influence the sensor's selectivity and sensitivity. Therefore, exploring the synthesis of silver nanoparticles from this compound and their subsequent application in sensing systems could be a fruitful line of inquiry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.